Lipophilicity Gradient: Ethyl Ester LogP Surpasses Methyl Ester by +0.3 and Free Acid by +0.7
The ethyl ester's XLogP3-AA value of 2.0 is measurably higher than that of the methyl ester (XLogP3-AA = 1.7) and the free acid (XLogP3 = 1.3), as computed by the PubChem XLogP3 algorithm [1][2]. This represents a 0.3 logP unit increase over the methyl congener and a 0.7 logP unit increase over the acid form. The molecular weight difference between ethyl (224.25 g/mol) and methyl (210.23 g/mol) esters is 14.02 g/mol, purely attributable to the –CH₂– increment [3]. The lipophilicity increase per methylene unit (~0.3 logP) is consistent with the well-established Hansch π constant for aliphatic CH₂ (≈ 0.5), with the slight deviation attributable to the electron-donating meta-dimethoxy substitution pattern modulating the ester carbonyl polarity.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.0 (Ethyl 2-(3,5-dimethoxyphenyl)acetate) |
| Comparator Or Baseline | Methyl 2-(3,5-dimethoxyphenyl)acetate: XLogP3-AA = 1.7; 3,5-Dimethoxyphenylacetic acid: XLogP3 = 1.3 |
| Quantified Difference | ΔLogP = +0.3 (vs. methyl ester); ΔLogP = +0.7 (vs. free acid) |
| Conditions | PubChem XLogP3 3.0 computational prediction (2025.09.15 release) |
Why This Matters
For researchers performing liquid-liquid extraction, reverse-phase flash chromatography, or evaluating passive membrane permeability in cell-based assays, the ethyl ester's higher logP directly translates to longer retention times, higher organic-phase partitioning, and distinct bioavailability characteristics compared to the more polar methyl ester or acid forms.
- [1] PubChem. Ethyl 2-(3,5-dimethoxyphenyl)acetate, CID 11831071. XLogP3-AA = 2.0. View Source
- [2] PubChem. Methyl 3,5-dimethoxyphenylacetate, CID 592191. XLogP3-AA = 1.7. View Source
- [3] PubChem. Ethyl 2-(3,5-dimethoxyphenyl)acetate (MW = 224.25); Methyl 3,5-dimethoxyphenylacetate (MW = 210.23). View Source
